3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine
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Overview
Description
“3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine” is a chemical compound with a molecular formula of C23H20N2O2S. It belongs to the class of compounds known as quinolines, which are heterocyclic aromatic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “this compound”, has been a subject of interest in the field of synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
Quinoline, the core structure of “this compound”, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . This structure is an essential segment of both natural and synthetic compounds .Chemical Reactions Analysis
Quinoline and its derivatives can participate in both electrophilic and nucleophilic substitution reactions . They can be functionalized for biological and pharmaceutical activities through various synthesis protocols .Scientific Research Applications
Fluorescent Probes for Metal Ion Detection
Research has been conducted on the development of fluorescent probes for Zn2+, utilizing derivatives of quinoline and benzenesulfonyl compounds. One study details the design and synthesis of a fluorescent probe for Zn2+, featuring a quinoline derivative that shows improved sensitivity and cell-membrane permeability for Zn2+ detection in living cells. This probe operates through hydrolysis of a benzenesulfonyl group upon Zn2+ complexation, demonstrating the utility of these compounds in biochemical and medical research (Ohshima et al., 2010).
Synthesis of Quinoline Derivatives for Various Applications
Several studies focus on the synthesis of quinoline derivatives, exploring their potential in diverse applications. For instance, derivatives have been synthesized for high-sensitivity chromatographic analysis of primary amines, highlighting their utility in analytical chemistry (Beale et al., 1989). Another study reports on the synthesis of quinolin-2(1H)-one derivatives through superelectrophilic activation, demonstrating the chemical versatility and potential pharmaceutical applications of these compounds (Ryabukhin et al., 2014).
Novel Materials for Organic Light-Emitting Device (OLED) Applications
Research into the development of new materials for OLED applications has led to the synthesis of 1,8-naphthalimide derivatives, showcasing the potential of quinoline-based compounds in the creation of standard-red OLEDs. These materials demonstrate promising properties for use in electronic devices, highlighting the intersection of organic chemistry and materials science (Luo et al., 2015).
Sensing Properties of Quinoline Isomers
A study comparing the fluorescence sensing properties of quinoline-based isomers for Al3+ and Zn2+ ions reveals the nuanced differences in sensing capabilities based on molecular structure. This work contributes to the understanding of how slight variations in chemical structure can significantly impact the functionality of sensor molecules (Hazra et al., 2018).
Future Directions
The future directions for “3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine” and similar compounds lie in their potential applications in medicinal chemistry and drug discovery . Their synthesis and functionalization for biological and pharmaceutical activities are areas of ongoing research .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-N-(4-methylphenyl)quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2S/c1-15-7-10-17(11-8-15)25-22-19-13-16(23)9-12-20(19)24-14-21(22)28(26,27)18-5-3-2-4-6-18/h2-14H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYPOIHHFXRDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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